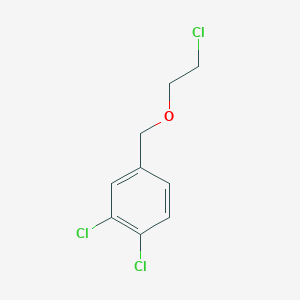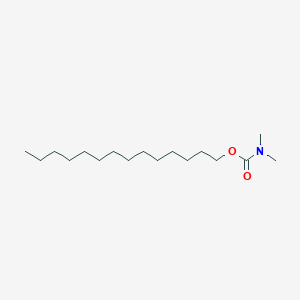
2-N,2-N,2-N',2-N'-tetramethyl-6,6-diphenyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,2-N,2-N’,2-N’-tetramethyl-6,6-diphenyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine is a complex organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex organophosphorus compounds typically involves multiple steps, including the formation of the triazaphosphacyclohexane ring and subsequent functionalization. Common reagents might include phosphorus trichloride, amines, and phenyl groups. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of complex organophosphorus compounds is less common due to the intricate synthesis required. advancements in continuous-flow synthesis and automation may offer scalable methods for producing these compounds in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphorus centers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, or other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution could introduce various functional groups onto the phosphorus atoms.
Applications De Recherche Scientifique
Chemistry
In chemistry, these compounds are studied for their potential as ligands in catalysis, particularly in transition metal complexes.
Biology
In biological research, organophosphorus compounds can be explored for their interactions with enzymes and proteins, potentially leading to new insights into biochemical pathways.
Medicine
Medicinal applications might include the development of new drugs or diagnostic agents, leveraging the unique properties of the phosphorus-containing ring structure.
Industry
In industry, these compounds could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action for these compounds often involves interactions with molecular targets such as enzymes or receptors. The phosphorus atoms can form strong bonds with various elements, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A simpler amine with similar steric properties.
Triphenylphosphine: A common organophosphorus compound used in many chemical reactions.
Hexamethylphosphoramide: Another organophosphorus compound with applications in organic synthesis.
Uniqueness
The uniqueness of 2-N,2-N,2-N’,2-N’-tetramethyl-6,6-diphenyl-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine lies in its complex ring structure and the presence of multiple phosphorus atoms, which can impart unique chemical and physical properties.
Propriétés
Numéro CAS |
6633-82-5 |
|---|---|
Formule moléculaire |
C16H26N7P3 |
Poids moléculaire |
409.35 g/mol |
Nom IUPAC |
2-N,2-N,2-N',2-N'-tetramethyl-6,6-diphenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4-tetramine |
InChI |
InChI=1S/C16H26N7P3/c1-22(2)26(23(3)4)20-24(19-25(17,18)21-26,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,17-18H2,1-4H3 |
Clé InChI |
QVXAIVQNSHSLEQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P1(=NP(=NP(=N1)(N)N)(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


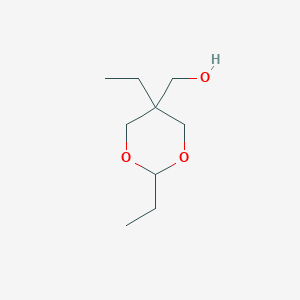
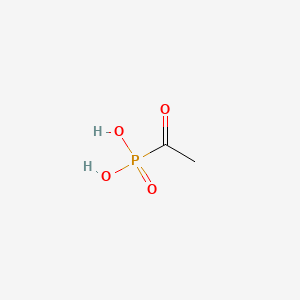

![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
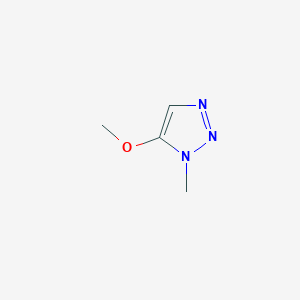
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
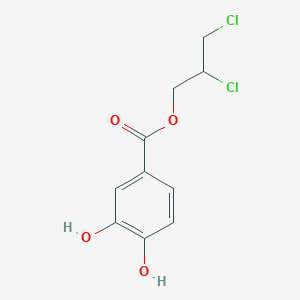

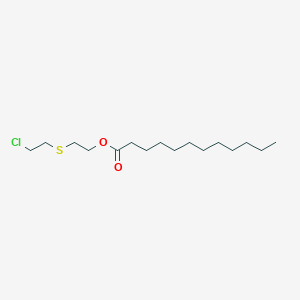
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
